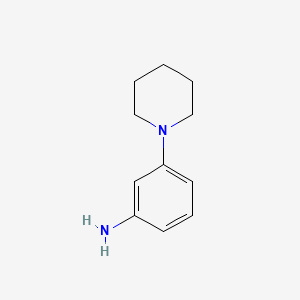

3-Piperidin-1-ylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPBFHJCBMETRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427806 | |

| Record name | 3-piperidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27969-75-1 | |

| Record name | 3-(1-Piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27969-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-piperidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 3-(Piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-yl)aniline is an aromatic amine containing a piperidine substituent. This structural motif is of interest in medicinal chemistry and materials science due to the combined properties of the aniline and piperidine rings. Aniline derivatives are foundational in the synthesis of a wide array of pharmaceuticals and dyes, while the piperidine moiety can influence solubility, basicity, and pharmacological activity. This document provides a technical overview of the known physical properties of 3-(Piperidin-1-yl)aniline, alongside standardized experimental protocols for the determination of key physical characteristics.

Core Physical Properties

The physical properties of 3-(Piperidin-1-yl)aniline are crucial for its handling, formulation, and application in research and development. While extensive experimental data for this specific compound is not widely published, the following table summarizes available information from reliable sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Purity | 95% | [2] |

| Monoisotopic Mass | 176.131348519 Da | [1] |

| XLogP3 (Predicted) | 2.3 | [1] |

| CAS Number | 27969-75-1 | [1] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of key physical properties of liquid amine compounds like 3-(Piperidin-1-yl)aniline.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the micro-boiling point or Thiele tube methods are appropriate.

Micro-Boiling Point Method:

-

Sample Preparation: A small volume (approximately 0.5 mL) of 3-(Piperidin-1-yl)aniline is placed in a small test tube with a stirring bar.

-

Apparatus Setup: The test tube is placed in a heating block on a stirrer hotplate. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.

-

Heating and Observation: The sample is heated gently. The boiling point is the stable temperature at which the liquid is observed to be refluxing, with a visible ring of condensing vapor on the walls of the test tube at the same level as the thermometer bulb.

Thiele Tube Method:

-

Sample Preparation: A small amount of the liquid is placed in a small glass vial, and an inverted capillary tube is added.

-

Apparatus Setup: The vial is attached to a thermometer, which is then placed in a Thiele tube containing heating oil. The sample should be near the middle of the oil.[3]

-

Heating and Observation: The arm of the Thiele tube is heated gently. A continuous stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Boiling Point Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[3]

Determination of Density

The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.

Pycnometer Method:

-

Initial Measurement: The mass of a clean, dry pycnometer is accurately measured.

-

Sample Filling: The pycnometer is filled with 3-(Piperidin-1-yl)aniline, ensuring no air bubbles are present.

-

Mass of Sample: The mass of the filled pycnometer is measured.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). The mass is again measured to determine the volume of the pycnometer.

-

Calculation: The density of 3-(Piperidin-1-yl)aniline is calculated by dividing the mass of the sample by the volume of the pycnometer.

Vibrating Tube Densitometer:

-

Calibration: The instrument is calibrated using fluids of known density, such as dry air and deionized water.

-

Sample Injection: A small sample of 3-(Piperidin-1-yl)aniline is injected into the oscillating U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the tube, which is directly related to the density of the sample. This method is highly accurate and requires a small sample volume.

Determination of Solubility

Solubility is typically determined qualitatively or quantitatively in various solvents.

Qualitative Solubility Test:

-

Sample and Solvent: A small, measured amount of 3-(Piperidin-1-yl)aniline (e.g., 10 mg or a few drops) is placed in a test tube.[4]

-

Solvent Addition: A small volume of the chosen solvent (e.g., water, ethanol, acetone, hexane) is added in portions (e.g., 0.25 mL at a time).[5]

-

Observation: The mixture is vigorously agitated after each addition. The compound is considered soluble if a homogeneous solution forms. The pH of aqueous solutions should also be tested.[4]

Quantitative Solubility Determination:

-

Saturated Solution Preparation: An excess amount of 3-(Piperidin-1-yl)aniline is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Analysis: A known volume of the supernatant (the clear liquid above any undissolved solute) is carefully removed.

-

Concentration Measurement: The concentration of 3-(Piperidin-1-yl)aniline in the supernatant is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

Visualized Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid organic compound like 3-(Piperidin-1-yl)aniline.

References

Spectroscopic Profile of 3-(Piperidin-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Piperidin-1-yl)aniline. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral characteristics based on analogous structures, and detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Compound Information

| Property | Value | Source |

| IUPAC Name | 3-(Piperidin-1-yl)aniline | PubChem[1] |

| CAS Number | 27969-75-1 | PubChem[1] |

| Molecular Formula | C₁₁H₁₆N₂ | PubChem[1] |

| Molecular Weight | 176.26 g/mol | PubChem[1] |

| Exact Mass | 176.131348519 Da | PubChem[1] |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For 3-(Piperidin-1-yl)aniline, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 177.13863.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.13863 |

| [M+Na]⁺ | 199.12057 |

| [M+K]⁺ | 215.09451 |

| [M+NH₄]⁺ | 194.16517 |

| (Data sourced from PubChem CID 7127806) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C4-H, C5-H, C6-H) | 6.5 - 7.2 | m | 3H |

| Aromatic H (C2-H) | 6.2 - 6.4 | m | 1H |

| -NH₂ | 3.5 - 4.0 | br s | 2H |

| Piperidine H (α to N) | 3.0 - 3.2 | t | 4H |

| Piperidine H (β, γ to N) | 1.5 - 1.8 | m | 6H |

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C (C-N, piperidine) | 150 - 155 |

| Aromatic C (C-NH₂) | 145 - 150 |

| Aromatic C (CH) | 110 - 130 |

| Piperidine C (α to N) | 50 - 55 |

| Piperidine C (β to N) | 25 - 30 |

| Piperidine C (γ to N) | 23 - 27 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Piperidin-1-yl)aniline is expected to show characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline NH₂) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| N-H Bend (Aniline NH₂) | 1590 - 1650 | Medium |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |

| C-N Stretch (Aliphatic) | 1000 - 1250 | Medium |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-(Piperidin-1-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(Piperidin-1-yl)aniline.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and correct the baseline.

-

Calibrate the chemical shifts to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of liquid 3-(Piperidin-1-yl)aniline directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or direct infusion).

-

Syringe pump for direct infusion.

-

Solvent system (e.g., methanol or acetonitrile with 0.1% formic acid).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 3-(Piperidin-1-yl)aniline (approximately 1-10 µg/mL) in the chosen solvent system. The addition of formic acid helps in the protonation of the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to confirm the structure.

-

Logical Relationships in Spectroscopic Analysis

The characterization of a novel compound like 3-(Piperidin-1-yl)aniline relies on the complementary information provided by different spectroscopic techniques.

This guide provides a foundational understanding of the expected spectroscopic properties of 3-(Piperidin-1-yl)aniline and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their experimental work and to contribute their findings to the scientific community to enrich the available data on this compound.

References

Reactivity Profile of Aniline and Piperidine Moieties: A Technical Guide for Drug Development

Introduction

Aniline and piperidine represent two of the most fundamental nitrogen-containing scaffolds in medicinal chemistry. Their distinct electronic and structural properties confer unique reactivity profiles that are both enabling and challenging in the context of drug design and development. Aniline, an aromatic amine, is a versatile precursor for a vast array of pharmaceuticals, but its propensity for metabolic bioactivation presents a significant safety hurdle.[1][2] Conversely, piperidine, a saturated heterocycle, is a ubiquitous motif in approved drugs, valued for its basicity and ability to form key interactions with biological targets.[3] This guide provides an in-depth technical comparison of their reactivity, focusing on the core chemical transformations and metabolic considerations crucial for researchers, scientists, and drug development professionals.

Section 1: Reactivity Profile of Aniline

Aniline's reactivity is dominated by the interplay between the amino group and the aromatic ring. The nitrogen lone pair is delocalized into the π-system of the benzene ring, which significantly reduces its basicity and nucleophilicity compared to aliphatic amines.[4]

Basicity and Nucleophilicity

The delocalization of the nitrogen's lone pair makes aniline a weak base, with a conjugate acid (anilinium ion) pKa of approximately 4.6.[4] This reduced electron density on the nitrogen atom also renders it a relatively weak nucleophile. Consequently, reactions at the nitrogen center often require more forcing conditions or catalytic activation compared to its aliphatic counterparts.

Key Synthetic Transformations

-

N-Acylation and N-Alkylation : These are fundamental reactions for modifying the aniline core. N-acylation is typically achieved using acyl chlorides or anhydrides.[5][6] N-alkylation can be more challenging due to the lower nucleophilicity and the potential for over-alkylation. Modern methods, such as copper-catalyzed reactions with alcohols, have been developed to improve efficiency.[7]

-

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a cornerstone for the synthesis of aryl amines.[8][9] It allows for the formation of C-N bonds between anilines and aryl halides or pseudohalides under relatively mild conditions, tolerating a wide range of functional groups.[10][11]

-

Electrophilic Aromatic Substitution (EAS) : The amino group is a strong activating, ortho-, para-director for EAS reactions. This high reactivity can sometimes be a drawback, leading to multiple substitutions and oxidation. Protection of the amine, typically as an amide, is often employed to moderate its reactivity and improve selectivity.

Metabolic Bioactivation: A Critical Concern

A major liability of the aniline moiety in drug development is its susceptibility to metabolic bioactivation.[12][13] Cytochrome P450 (CYP450) enzymes can oxidize the aniline nitrogen to form highly reactive, electrophilic species like nitrosoarenes and quinone-imines.[1] These metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), including drug-induced liver injury (DILI).[2][13] Strategies to mitigate this risk include introducing electron-withdrawing groups or replacing the aniline ring with a less metabolically vulnerable isostere.[1]

Section 2: Reactivity Profile of Piperidine

Piperidine is a saturated secondary aliphatic amine. Its nitrogen lone pair is localized in an sp³-hybridized orbital, making it a strong base and a potent nucleophile.

Basicity and Nucleophilicity

Piperidine is significantly more basic than aniline, with a conjugate acid pKa of approximately 11.1.[14] This strong basicity is a key feature in many drug molecules, allowing for salt formation to improve solubility and facilitating ionic interactions with acidic residues in biological targets. Its localized lone pair also makes it a highly effective nucleophile, readily participating in reactions with a wide range of electrophiles.[15]

Key Synthetic Transformations

-

N-Acylation and N-Alkylation : Piperidine undergoes rapid and efficient N-acylation and N-alkylation.[16] N-alkylation with alkyl halides is a common transformation, though reductive amination is often preferred to avoid the formation of quaternary ammonium salts.[17][18]

-

Reductive Amination : This is one of the most reliable and widely used methods for synthesizing N-substituted piperidines.[19] The reaction involves the condensation of an aldehyde or ketone with a piperidine derivative to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[17][20] This method offers excellent control and prevents over-alkylation.[17]

-

Pictet-Spengler Reaction : This reaction is a powerful tool for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which are common in alkaloid natural products.[21][22] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[23]

Section 3: Comparative Data and Reactivity Summary

The fundamental differences in electronic structure between aniline and piperidine lead to starkly contrasting reactivity profiles.

| Property | Aniline | Piperidine | Rationale |

| Structure | Aromatic Amine | Saturated Aliphatic Amine | The nitrogen is attached to an sp² carbon in an aromatic ring vs. sp³ carbons in a saturated ring. |

| pKa (Conjugate Acid) | ~4.6[4] | ~11.1[14] | Aniline's lone pair is delocalized into the aromatic ring, reducing its availability for protonation. Piperidine's lone pair is localized.[4] |

| Nucleophilicity | Weak | Strong | Delocalization reduces the electron density on the aniline nitrogen, whereas piperidine's localized lone pair is highly available for nucleophilic attack.[15] |

| Key Reactions | Buchwald-Hartwig Amination, Electrophilic Aromatic Substitution | Reductive Amination, N-Acylation, N-Alkylation, Pictet-Spengler Reaction | Reaction choices are dictated by the nucleophilicity of the nitrogen and the presence of the aromatic ring. |

| Primary Drug Dev. Concern | Metabolic Bioactivation[1][12][13] | Potential for hERG liability (depending on substitution) | Aniline's oxidation to reactive metabolites is a major toxicity risk.[1] Piperidine's basicity can contribute to off-target effects. |

Section 4: Mandatory Visualizations

Diagram 1: Comparative Reactivity Logic

Caption: Core reactivity differences between aniline and piperidine.

Diagram 2: Aniline Metabolic Bioactivation Pathway

Caption: Metabolic activation of aniline to a reactive electrophile.

Diagram 3: Experimental Workflow for Reductive Amination

Caption: General workflow for N-alkylation via reductive amination.

Section 5: Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Piperidine

This protocol describes the reaction of a secondary amine with an acyl chloride, a common method for forming amides.[17]

-

Reaction Setup : Dissolve piperidine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.1 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath to 0 °C.

-

Addition of Acyl Chloride : Add the acyl chloride (1.05 equiv), either neat or as a solution in DCM, dropwise to the stirred amine solution.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and continue stirring. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, wash the reaction mixture sequentially with water, dilute HCl (e.g., 1M), and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude tertiary amide product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Reductive Amination to Synthesize an N-Alkyl Piperidine

This protocol is a reliable method for the N-alkylation of secondary amines like piperidine.[17][20]

-

Reaction Setup : In a round-bottom flask, dissolve the piperidine derivative (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Addition of Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring : Stir the mixture at room temperature for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer three times with DCM.[20]

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aniline

This protocol outlines a typical palladium-catalyzed C-N cross-coupling reaction.[10]

-

Reaction Setup : To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., Xantphos, 2-4 mol %), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.4-2.0 equiv).

-

Addition of Reagents : Add the aryl halide (1.0 equiv) and the aniline derivative (1.2 equiv) to the vessel. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction Execution : Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup : Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cresset-group.com [cresset-group.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 22. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-(Piperidin-1-yl)aniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of therapeutic agents. Its unique combination of a rigid piperidine ring and a reactive aniline moiety provides a foundation for developing compounds with tailored pharmacological profiles. This technical guide explores the potential applications of 3-(piperidin-1-yl)aniline and its derivatives, with a focus on their roles in oncology, neurodegenerative diseases, and beyond. We present a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

I. Therapeutic Applications and Biological Targets

Derivatives of 3-(piperidin-1-yl)aniline have demonstrated significant potential across multiple therapeutic areas, targeting a range of proteins including kinases, G-protein coupled receptors (GPCRs), and transporters.

Oncology

In the field of oncology, the 3-(piperidin-1-yl)aniline scaffold has been successfully incorporated into potent kinase inhibitors. Notably, derivatives have been developed to target key enzymes in cancer-related signaling pathways.

-

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[1][2] Several piperidine-containing compounds have been developed as PI3K inhibitors. For instance, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have shown potent inhibitory activity against PI3Kδ, a specific isoform of PI3K, and have demonstrated anti-proliferative effects in breast cancer cell lines.[3]

-

Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for other kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR). For example, a derivative, (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, has been identified as a potent and orally available FLT3 kinase inhibitor for Acute Myeloid Leukemia (AML).[4] Another study reported phenylpiperazine derivatives with potent inhibitory activity against EGFR.[5]

Neurodegenerative and CNS Disorders

The 3-(piperidin-1-yl)aniline core is also a key feature in compounds designed to modulate targets in the central nervous system (CNS), offering potential treatments for neurodegenerative diseases and psychiatric disorders.

-

Vesicular Acetylcholine Transporter (VAChT) Ligands: VAChT is responsible for loading acetylcholine into synaptic vesicles and is a biomarker for cholinergic neuron integrity, which is compromised in conditions like Alzheimer's disease.[6] Heteroaromatic and aniline derivatives of piperidine have been synthesized as potent ligands for VAChT, with some compounds exhibiting high affinity and selectivity over other receptors.[6]

-

Serotonin and Dopamine Receptor Ligands: Arylpiperazine derivatives, which share structural similarities with the 3-(piperidin-1-yl)aniline scaffold, are well-known ligands for serotonin and dopamine receptors.[7][8] These receptors are crucial targets for the treatment of depression, schizophrenia, and Parkinson's disease.[7][8] For instance, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown high affinity for the serotonin transporter (SERT).[9] Additionally, N-phenylpiperazine analogs have been evaluated as selective ligands for the D3 dopamine receptor.[10]

II. Quantitative Biological Data

The following tables summarize the in vitro potencies of representative 3-(piperidin-1-yl)aniline derivatives and related analogs against various biological targets.

Table 1: Kinase Inhibitory Activity of 3-(Piperidin-1-yl)aniline Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |

| 20 | PI3Kδ | 0.286 | BT-474 | 1.565 | [3] |

| 21 | PI3Kδ | 0.452 | BT-474 | 1.311 | [3] |

| CHMFL-FLT3-122 | FLT3 | 0.040 | MV4-11 | 0.022 | [4] |

| 3p | EGFR | 0.08 | A549 | 0.05 | [5] |

Table 2: Receptor Binding Affinity of 3-(Piperidin-1-yl)aniline Analogs

| Compound ID | Target Receptor/Transporter | Ki (nM) | Reference |

| (-)-[11C]24b | VAChT | 0.78 | [6] |

| 19a | VAChT | 0.93 | [6] |

| 19e | VAChT | 1.8 | [6] |

| 1 | Serotonin Transporter (SERT) | 2 | [9] |

| Aripiprazole | Dopamine D2 | 0.74 | [7] |

| Aripiprazole | Serotonin 5-HT1A | 1.7 | [7] |

III. Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of 3-(piperidin-1-yl)aniline derivatives.

Radioligand Binding Assay for Vesicular Acetylcholine Transporter (VAChT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for VAChT.

Materials:

-

Rat brain homogenates (source of VAChT)

-

[³H]Vesamicol (radioligand)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add rat brain homogenates, [³H]Vesamicol at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, a high concentration of a known VAChT ligand (e.g., unlabeled vesamicol) is used instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

PI3Kδ Enzyme Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of compounds against the PI3Kδ enzyme.

Materials:

-

Recombinant human PI3Kδ enzyme

-

PIP2 (substrate)

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Add the PI3Kδ enzyme to the wells of a 384-well plate.

-

Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[1]

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[12][13]

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the anti-proliferative effects of compounds on cancer cell lines.[14][15][16][17][18]

Materials:

-

Cancer cell line (e.g., BT-474)

-

Cell culture medium and supplements

-

Test compounds

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours, allowing the viable cells to metabolize the WST-8 reagent in the CCK-8 solution to a colored formazan product.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14][15][16][17][18]

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and the drug discovery process is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow relevant to the development of 3-(piperidin-1-yl)aniline derivatives.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and is a common target for cancer therapeutics.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 3-(piperidin-1-yl)aniline-based PI3K inhibitor.

Kinase Inhibitor Drug Discovery Workflow

This diagram outlines a typical workflow for the discovery and development of kinase inhibitors, from initial screening to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of small molecule kinase inhibitors.

V. Conclusion

The 3-(piperidin-1-yl)aniline scaffold represents a highly valuable and versatile platform in the landscape of modern drug discovery. Its adaptability allows for the generation of a wide range of derivatives with potent and selective activities against various biological targets. The successful development of compounds targeting kinases, GPCRs, and transporters underscores the broad therapeutic potential of this chemical motif. As our understanding of disease biology deepens, the strategic application of the 3-(piperidin-1-yl)aniline scaffold will undoubtedly continue to fuel the discovery of novel and effective medicines for a multitude of human diseases. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the potential of this remarkable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. drugs.com [drugs.com]

- 3. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 18. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

A Technical Guide to the Commercial Sourcing and Purity of 3-(Piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available sources, typical purity levels, and analytical and purification methodologies for 3-(Piperidin-1-yl)aniline (CAS No. 19433-87-5). This information is critical for researchers and professionals in drug development and chemical synthesis to ensure the quality and consistency of their starting materials.

Commercial Availability and Purity

3-(Piperidin-1-yl)aniline is available from a variety of chemical suppliers, typically synthesized as a research chemical. The purity of commercially available batches can vary, and it is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data. The most commonly cited purity level is around 95%, with some suppliers offering higher grades. The compound is often available as a liquid or a solid (tan to yellow crystalline powder), and storage conditions are generally recommended at 0-8°C.

Below is a summary of representative commercial suppliers for 3-(Piperidin-1-yl)aniline and a closely related derivative, 3-(Piperidin-1-ylmethyl)aniline.

| Compound Name | CAS Number | Supplier | Reported Purity | Physical Form |

| 3-(Piperidin-1-yl)aniline | 27969-75-1 | Sigma-Aldrich (via Key Organics) | 95% | Liquid |

| 3-(Piperidin-1-ylmethyl)aniline | 93138-55-7 | Chem-Impex | ≥ 95% (NMR) | Tan to yellow crystalline powder |

| 4-Methoxy-3-(piperidin-1-yl)aniline | 944885-23-8 | SynHet | >99% (pharma grade available) | Not specified |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current offerings and specifications directly with suppliers.

Quality Control and Analytical Methodologies

Ensuring the purity of 3-(Piperidin-1-yl)aniline is paramount for its application in sensitive research and development settings. A combination of chromatographic and spectroscopic techniques is typically employed for quality control. While specific validated methods for this exact compound are not always publicly available, standardized methods for anilines and piperidine derivatives can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 3-(Piperidin-1-yl)aniline and quantifying impurities. A reversed-phase method is generally suitable for this type of aromatic amine.

Proposed HPLC Method Parameters (General):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). The pH of the mobile phase can be adjusted to optimize the peak shape of the amine.

-

Detection: UV detection at a wavelength where the aniline chromophore has significant absorbance (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method validation should be performed according to ICH guidelines to establish linearity, accuracy, precision, and limits of detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable tool for the identification and quantification of volatile impurities. Given the thermal lability of some aniline derivatives, a direct injection method without derivatization is preferable if possible.

Proposed GC-MS Method Parameters (General):

-

Column: A non-polar or medium-polarity column (e.g., diphenyl dimethyl polysiloxane stationary phase).

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: Optimized to ensure volatilization without degradation.

-

Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.

-

Detector: A mass spectrometer for definitive identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 3-(Piperidin-1-yl)aniline and for identifying any structural isomers or major impurities. The Certificate of Analysis from the supplier should ideally include NMR data that conforms to the expected structure.

Purification Protocols

For applications requiring higher purity than what is commercially available, further purification may be necessary. The choice of method will depend on the nature of the impurities and the physical state of the compound.

Column Chromatography

Column chromatography is a standard method for purifying organic compounds. For 3-(Piperidin-1-yl)aniline, silica gel is a suitable stationary phase.

General Protocol for Column Chromatography:

-

Solvent System Selection: The ideal eluent system should provide good separation of the target compound from impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for 3-(Piperidin-1-yl)aniline of approximately 0.3-0.4. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

-

Column Packing: The silica gel is packed into a column as a slurry in the initial, less polar eluent.

-

Sample Loading: The crude 3-(Piperidin-1-yl)aniline is dissolved in a minimal amount of the eluent or a stronger solvent and carefully loaded onto the top of the silica gel bed. Alternatively, it can be adsorbed onto a small amount of silica gel (dry loading).

-

Elution: The column is eluted with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.

Recrystallization

If the compound is a solid, recrystallization can be an effective purification technique.

General Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent is one in which 3-(Piperidin-1-yl)aniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, isopropanol, toluene, or a mixture such as ethanol/water or toluene/hexane.

-

Dissolution: The crude solid is placed in a flask, and the minimum amount of hot solvent is added to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Washing: The crystals are collected by vacuum filtration and washed with a small amount of cold recrystallization solvent.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Logical Workflow for Sourcing and Purity Verification

The following diagram illustrates a logical workflow for researchers to source and verify the purity of 3-(Piperidin-1-yl)aniline for their experimental needs.

Caption: Workflow for sourcing and purity verification of 3-(Piperidin-1-yl)aniline.

The Rising Promise of 3-(Piperidin-1-yl)aniline Derivatives in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

The 3-(piperidin-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This in-depth technical guide explores the predicted biological activities of novel derivatives based on this core, with a particular focus on their potential as anticancer agents through the inhibition of key signaling pathways. This document provides a comprehensive overview of recent findings, including detailed experimental protocols, quantitative biological data, and visual representations of associated molecular pathways to aid researchers and scientists in the field of drug discovery and development.

I. Anticancer Activity: Targeting MERTK in Non-Small Cell Lung Cancer

Recent research has identified novel hybrids of pyrrolo[2,1-f][1][2][3]triazine and 1-(methylpiperidin-4-yl)aniline as potent inhibitors of the MERTK receptor tyrosine kinase, a key player in the progression of non-small cell lung cancer (NSCLC).[4] These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Biological Data

The in vitro anticancer activity of these novel compounds was evaluated against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 1K1 | - | - | - |

| 1K2 | - | 0.44 | - |

| 1K3 | - | - | - |

| 1K4 | - | 0.89 | - |

| 1K5 | 0.36 | 0.42 | 0.80 |

| Cisplatin | - | - | - |

| Note: Dashes indicate data not provided in the source.[4] |

Compound 1K5 emerged as a particularly potent derivative, exhibiting sub-micromolar inhibitory activity against all three tested cell lines.[4] Notably, these compounds were found to be non-toxic towards normal human peripheral blood mononuclear cells (HPBMCs), suggesting a selective anticancer potential.[4]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay) [4]

-

Cell Seeding: Cancer cell lines (A549, MCF-7, and MDA-MB-231) were seeded in 96-well plates at a density of 5 × 103 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells were treated with various concentrations of the synthesized compounds (1K1-1K5) and the standard drug, cisplatin.

-

Incubation: The plates were incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was determined by plotting the percentage of viable cells against the compound concentration.

MERTK Inhibition Assay [4]

The inhibitory activity of the synthesized compounds against the MERTK enzyme was assessed using a commercially available MERTK Kinase Assay Kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by MERTK. The luminescence signal is inversely proportional to the amount of ATP remaining, and therefore, a lower signal indicates higher kinase activity. The IC50 values were calculated from the dose-response curves.

MERTK Signaling Pathway

The MER receptor tyrosine kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of kinases.[4] Its signaling pathway plays a crucial role in various cellular processes, including cell survival, proliferation, and efferocytosis. Dysregulation of MERTK signaling is implicated in the progression of several cancers. The simplified signaling pathway is depicted below.

II. Activity as PI3Kδ Inhibitors

Derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine have been synthesized and evaluated for their potential as Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.[5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5]

Quantitative Biological Data

A series of 5-phenylurea derivatives were synthesized and tested for their cytotoxic activities against the BT-474 breast cancer cell line and their inhibitory activities against PI3Kδ.

| Compound | Cytotoxicity against BT-474 (IC50, µmol/L) | PI3Kδ Inhibition (IC50, µmol/L) |

| 20 | 1.565 | 0.286 |

| 21 | 1.311 | 0.452 |

| Data from a study on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.[5] |

Compounds 20 and 21 demonstrated potent anti-proliferative activities and significant inhibition of PI3Kδ.[5]

Experimental Protocols

Cytotoxicity Assay (CCK-8) [5]

-

Cell Culture: BT-474 cells were cultured in appropriate media.

-

Compound Treatment: Cells were treated with the synthesized compounds at various concentrations.

-

CCK-8 Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Incubation and Measurement: The plates were incubated, and the absorbance was measured to determine cell viability.

-

IC50 Calculation: The IC50 values were calculated using GraphPad Prism 5.[5]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and proliferation. The simplified pathway is illustrated below.

III. Ligands for Vesicular Acetylcholine Transporter (VAChT)

Aniline derivatives of piperidines have also been investigated as potent ligands for the vesicular acetylcholine transporter (VAChT).[1] VAChT is responsible for loading acetylcholine into synaptic vesicles, a crucial step in cholinergic neurotransmission.

Quantitative Biological Data

A series of heteroaromatic and aniline derivatives of piperidines were synthesized and their in vitro binding affinities for VAChT were determined.

| Compound | VAChT (Ki, nM) |

| 19a | 0.93 - 18 (racemate) |

| 19e | 0.93 - 18 (racemate) |

| 19g | 0.93 - 18 (racemate) |

| 19k | 0.93 - 18 (racemate) |

| 24a | 0.93 - 18 (racemate) |

| (-)-24b | 0.78 |

| Data from a study on heteroaromatic and aniline derivatives of piperidines.[1] |

These compounds displayed high affinity for VAChT and good selectivity over σ1 and σ2 receptors.[1]

Experimental Protocols

In Vitro Binding Assay [1]

-

Radioligand: A suitable radioligand for VAChT is used.

-

Tissue Preparation: Brain tissue homogenates containing VAChT are prepared.

-

Competition Assay: The ability of the test compounds to displace the radioligand from VAChT is measured at various concentrations.

-

Data Analysis: The inhibition constant (Ki) is calculated from the competition curves.

Synthesis Workflow

The general synthetic workflow for the preparation of these derivatives often involves multi-step reactions. A simplified representation of a typical synthesis process is shown below.

IV. Conclusion

Novel derivatives based on the 3-(piperidin-1-yl)aniline scaffold and related structures demonstrate significant potential across various therapeutic areas, with a strong emphasis on oncology. The data presented herein highlights their ability to potently and selectively inhibit key molecular targets such as MERTK and PI3Kδ, leading to pronounced anticancer effects in vitro. Furthermore, the versatility of the piperidine-aniline core is evident in its application for developing ligands for neurotransmitter transporters like VAChT. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this promising class of compounds into clinically viable therapeutic agents. Continued exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in realizing their full therapeutic potential.

References

- 1. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural inspired piperine-based ureas and amides as novel antitumor agents towards breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. html.rhhz.net [html.rhhz.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Piperidin-1-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process commencing with the nucleophilic aromatic substitution of 1-fluoro-3-nitrobenzene with piperidine, followed by the reduction of the intermediate nitro compound. This method offers high yields and straightforward purification. All quantitative data is presented in a clear, tabular format, and a comprehensive experimental workflow is visualized using a Graphviz diagram.

Introduction

3-(Piperidin-1-yl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, incorporating both a piperidine and an aniline moiety, makes it a versatile scaffold for accessing a wide range of biologically active molecules. The protocol outlined herein describes a reliable and efficient synthesis suitable for laboratory-scale production.

Synthetic Pathway Overview

The synthesis proceeds in two main steps:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Formation of 1-(3-nitrophenyl)piperidine by reacting 1-fluoro-3-nitrobenzene with piperidine.

-

Step 2: Nitro Group Reduction - Reduction of the nitro group of 1-(3-nitrophenyl)piperidine to an amine using tin(II) chloride dihydrate to yield the final product, 3-(Piperidin-1-yl)aniline.[1]

Data Presentation

| Step | Reaction | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield (%) | Purity (%) |

| 1 | Nucleophilic Aromatic Substitution | 1-Fluoro-3-nitrobenzene, Piperidine | Dimethyl sulfoxide (DMSO) | 100 °C, 24 h | 99 | >95 |

| 2 | Nitro Group Reduction | 1-(3-Nitrophenyl)piperidine | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol | Heating, 0.5 h | 96 | >95 |

Experimental Protocols

Step 1: Synthesis of 1-(3-Nitrophenyl)piperidine

Materials:

-

1-Fluoro-3-nitrobenzene

-

Piperidine

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-fluoro-3-nitrobenzene (1 equivalent).

-

Add dimethyl sulfoxide (DMSO) to dissolve the starting material.

-

Add piperidine (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-nitrophenyl)piperidine as a solid.

Step 2: Synthesis of 3-(Piperidin-1-yl)aniline

Materials:

-

1-(3-Nitrophenyl)piperidine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Sodium bicarbonate (aqueous solution)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-(3-nitrophenyl)piperidine (1 equivalent) and ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for 30 minutes.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(Piperidin-1-yl)aniline as a liquid.

Mandatory Visualization

Caption: Synthetic workflow for 3-(Piperidin-1-yl)aniline.

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

An alternative approach to the synthesis of 3-(Piperidin-1-yl)aniline is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction can directly form the C-N bond between an aryl halide and an amine.[3] For instance, the reaction could involve the coupling of 3-bromoaniline with piperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. While this method is powerful for its broad substrate scope, the two-step SNAr and reduction pathway is often preferred for its cost-effectiveness and avoidance of precious metal catalysts.[2][3]

References

Application Notes and Protocols for N-arylation using 3-(Piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 3-(piperidin-1-yl)aniline is a significant chemical transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The resulting N-aryl-3-(piperidin-1-yl)aniline scaffold is a key structural motif in various biologically active molecules. This document provides detailed application notes and protocols for the N-arylation of 3-(piperidin-1-yl)aniline, focusing on two of the most powerful and widely used methods: the Buchwald-Hartwig amination and the Ullmann condensation. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope.[1][2] In contrast, the Ullmann condensation is a classical copper-catalyzed reaction that, despite often requiring harsher conditions, remains a valuable tool, particularly for certain substrate combinations.[3]

Data Presentation

The following tables summarize representative reaction conditions and yields for the N-arylation of 3-(piperidin-1-yl)aniline with various aryl halides using the Buchwald-Hartwig and Ullmann methodologies. Please note that yields are highly dependent on the specific substrate, catalyst system, and reaction conditions, and optimization may be required for specific applications.

Table 1: Buchwald-Hartwig N-arylation of 3-(Piperidin-1-yl)aniline - Representative Conditions

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | Data not found |

| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | Data not found |

| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | Data not found |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Toluene | 110 | 24 | Data not found |

Table 2: Ullmann N-arylation of 3-(Piperidin-1-yl)aniline - Representative Conditions

| Entry | Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodo-4-nitrobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 140 | 24 | Data not found |

| 2 | 4-Bromobenzonitrile | CuI (10) | L-Proline (20) | K₃PO₄ | DMSO | 120 | 36 | Data not found |

| 3 | 2-Iodobenzoic acid | Cu₂O (10) | None | K₂CO₃ | NMP | 150 | 24 | Data not found |

| 4 | 1-Bromo-4-fluorobenzene | CuI (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | Dioxane | 110 | 48 | Data not found |

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-arylation of 3-(Piperidin-1-yl)aniline

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 3-(piperidin-1-yl)aniline with an aryl bromide.

Materials:

-

3-(Piperidin-1-yl)aniline

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP, Xantphos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, tert-Butanol)

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 3-(piperidin-1-yl)aniline (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL per mmol of the limiting reagent) to the flask via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-3-(piperidin-1-yl)aniline.

Protocol 2: Ullmann Condensation for N-arylation of 3-(Piperidin-1-yl)aniline

This protocol outlines a general procedure for the copper-catalyzed N-arylation of 3-(piperidin-1-yl)aniline with an aryl iodide.

Materials:

-

3-(Piperidin-1-yl)aniline

-

Aryl iodide

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

Ligand (e.g., 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine) (optional, but often improves yield and lowers reaction temperature)

-

Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃))

-

High-boiling polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))

-

Reaction vial or flask with a reflux condenser

Procedure:

-

Reaction Setup: To a reaction vial or flask, add 3-(piperidin-1-yl)aniline (1.0 equiv.), the aryl iodide (1.0-1.2 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (10-20 mol%, if used), and the base (2.0 equiv.).

-

Solvent Addition: Add the solvent (5-10 mL per mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the high temperatures, it is advisable to take aliquots, cool them, and then prepare them for analysis.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Extraction and Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts. It may be necessary to wash with an aqueous solution of ammonia or ethylenediamine to remove residual copper salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Visualizations

Experimental Workflow

Catalytic Cycle

References

Application of 3-(Piperidin-1-yl)aniline in Solid-Phase Organic Synthesis: A Versatile Scaffold for Combinatorial Library Generation

Introduction

The 3-(piperidin-1-yl)aniline scaffold is a valuable building block in medicinal chemistry and drug discovery. Its structure combines a basic piperidine ring with an aromatic aniline moiety, providing multiple points for diversification and interaction with biological targets. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of molecules based on this scaffold. By immobilizing a precursor to 3-(piperidin-1-yl)aniline on a solid support, a wide array of derivatives can be synthesized in a parallel and automated fashion, facilitating the exploration of structure-activity relationships (SAR).

This application note details a proposed solid-phase synthesis strategy for preparing 3-(piperidin-1-yl)aniline and its analogs. The methodology employs a traceless linker, allowing for the cleavage of the final products without any residual functionality from the linker. The protocol is designed for researchers in drug development and organic synthesis, providing a robust workflow for the generation of diverse chemical libraries.

Workflow Overview

The proposed solid-phase synthesis of 3-(piperidin-1-yl)aniline derivatives follows a logical sequence of immobilization, diversification, and cleavage. The workflow is initiated by attaching a suitable aromatic precursor to a solid support via a traceless silyl linker. This is followed by a nucleophilic aromatic substitution to introduce the piperidine moiety (or other cyclic amines for library diversification). Subsequently, a nitro group is reduced to the corresponding aniline. Finally, the desired product is cleaved from the resin.

Caption: Synthetic workflow for 3-(piperidin-1-yl)aniline on solid support.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of 3-(piperidin-1-yl)aniline.

1. Preparation of Silyl-Functionalized Resin

-

Materials: Polystyrene resin, Diisopropylamine, n-Butyllithium, Chlorodiisopropylsilane, Anhydrous THF.

-

Procedure:

-

Swell polystyrene resin (1 g, 1.2 mmol/g) in anhydrous THF (10 mL) for 1 hour in a round-bottom flask under an argon atmosphere.

-

Cool the suspension to 0 °C.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.5 M in hexanes, 2.4 mL, 6 mmol) to a solution of diisopropylamine (0.84 mL, 6 mmol) in anhydrous THF (5 mL) at 0 °C.

-

Add the freshly prepared LDA solution to the resin suspension and stir at 0 °C for 1 hour.

-

Add chlorodiisopropylsilane (1.05 mL, 6 mmol) to the reaction mixture and allow it to warm to room temperature overnight.

-

Filter the resin, wash sequentially with THF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

2. Immobilization of the Aromatic Scaffold

-

Materials: Silyl-functionalized resin, 1-Fluoro-2-nitro-4-iodobenzene, Pd(PPh₃)₄, Anhydrous toluene.

-

Procedure:

-

Swell the silyl-functionalized resin (1 g) in anhydrous toluene (10 mL) for 1 hour under argon.

-

Add 1-fluoro-2-nitro-4-iodobenzene (1.6 g, 6 mmol) and Pd(PPh₃)₄ (140 mg, 0.12 mmol) to the resin suspension.

-

Heat the mixture at 80 °C for 16 hours.

-

Cool to room temperature, filter the resin, and wash with toluene (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

3. Nucleophilic Aromatic Substitution (SNAr)

-

Materials: Resin-bound substrate, Piperidine, Diisopropylethylamine (DIPEA), N-Methyl-2-pyrrolidone (NMP).

-

Procedure:

-

Swell the resin-bound substrate (1 g) in NMP (10 mL).

-

Add piperidine (0.6 mL, 6 mmol) and DIPEA (1.05 mL, 6 mmol).

-

Heat the mixture at 60 °C for 12 hours.

-

Cool to room temperature, filter the resin, and wash with NMP (3 x 10 mL), water (2 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

4. Reduction of the Nitro Group

-

Materials: Resin from the previous step, Tin(II) chloride dihydrate (SnCl₂·2H₂O), NMP.

-

Procedure:

-

Swell the resin (1 g) in NMP (10 mL).

-

Add a solution of SnCl₂·2H₂O (2.7 g, 12 mmol) in NMP (5 mL).

-

Heat the mixture at 60 °C for 6 hours.

-

Cool to room temperature, filter the resin, and wash with NMP (3 x 10 mL), 0.1 M HCl (2 x 10 mL), water (2 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

5. Cleavage of the Final Product

-

Materials: Resin-bound final product, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF).

-

Procedure:

-

Swell the resin (1 g) in THF (10 mL).

-

Add TBAF solution (6 mL, 6 mmol).

-

Stir the mixture at room temperature for 4 hours.

-

Filter the resin and wash with THF (3 x 5 mL).

-